molecular formula C21H29N3O5S B3977722 N-[3-(dipropylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide

N-[3-(dipropylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide

Cat. No. B3977722
M. Wt: 435.5 g/mol
InChI Key: JVRPWLRSNOODAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dipropylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide, commonly referred to as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and neurodegenerative diseases.

Mechanism of Action

DPCPX selectively binds to the adenosine A1 receptor and blocks its activation by adenosine. The adenosine A1 receptor is widely distributed in various tissues and plays an important role in regulating cardiovascular function, neuronal activity, and immune response.
Biochemical and Physiological Effects
DPCPX has been shown to have various biochemical and physiological effects, including reducing heart rate and blood pressure, inhibiting platelet aggregation, reducing neuronal excitability, and modulating immune response. These effects are mediated through the blockade of adenosine A1 receptor activation.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages as a research tool, including its high selectivity and potency for the adenosine A1 receptor, which allows for precise manipulation of receptor function. However, its limitations include the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.

Future Directions

Future research directions for DPCPX include investigating its potential therapeutic applications in various diseases, such as cancer and neurodegenerative diseases, as well as exploring its interactions with other signaling pathways and receptors. Additionally, the development of more selective and potent adenosine A1 receptor antagonists may provide new opportunities for therapeutic intervention.

Scientific Research Applications

DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in cardiovascular disorders, such as ischemic heart disease and hypertension, as well as in cancer and neurodegenerative diseases.

properties

IUPAC Name

N-[3-(dipropylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5S/c1-3-14-22(15-4-2)16-20(25)17-23(18-8-6-5-7-9-18)30(28,29)21-12-10-19(11-13-21)24(26)27/h5-13,20,25H,3-4,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRPWLRSNOODAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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